3-Deoxyzinnolide

Description

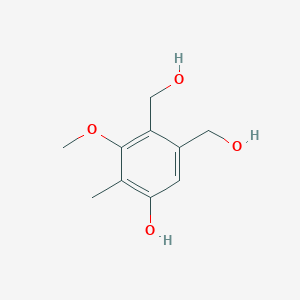

Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(hydroxymethyl)-3-methoxy-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3,11-13H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBITWTIJPCFPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1OC)CO)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Putative 3-Deoxyzinnolide Biosynthetic Pathway in Producing Fungi

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for 3-deoxyzinnolide (B176603) has not been empirically determined. The following guide presents a putative pathway extrapolated from the recently elucidated biosynthesis of the structurally related compound, zinnimidine (B1209266), and established principles of fungal polyketide biosynthesis. All quantitative data herein is illustrative and intended to serve as a template for future experimental work.

Executive Summary

Zinnolides and their derivatives represent a class of fungal polyketides with a range of biological activities. While the biosynthesis of some members, such as zinnimidine, has been recently unraveled, the pathway leading to this compound remains uncharted. This document outlines a scientifically-informed, putative biosynthetic pathway for this compound. We hypothesize its origin from a shared intermediate with the zinnimidine pathway, followed by a key deoxygenation step at the C-3 position. This guide provides a theoretical framework, including the proposed enzymatic steps, potential gene clusters, detailed experimental protocols for pathway elucidation, and structured tables for organizing future quantitative data. The enclosed visualizations, created using Graphviz, offer a clear representation of the proposed biochemical reactions and experimental workflows. This document is intended to serve as a foundational resource for researchers aiming to discover and characterize the this compound biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is predicated on the pathway of zinnimidine, recently elucidated in Alternaria species.[1][2][3] We postulate that the pathway diverges from a common intermediate, with a key enzymatic step responsible for the removal of the hydroxyl group at the C-3 position.

The core of the zinnolide (B1209589) structure is an isoindolinone scaffold, which is derived from a tetraketide precursor. The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS).

The key proposed steps are:

-

Polyketide Synthesis: A Type I NR-PKS, homologous to ZinA, catalyzes the iterative condensation of one acetyl-CoA starter unit and three malonyl-CoA extender units to form a linear tetraketide intermediate.

-

Cyclization and Aromatization: The tetraketide undergoes intramolecular cyclization and aromatization to form a 2-methyl benzoic acid-like precursor.

-

Hydroxylation and Oxidation: A series of enzymatic modifications, likely involving a flavin-dependent oxidoreductase homologous to ZinD, leads to the formation of the isoindolinone core.

-

Putative Deoxygenation: This is the crucial proposed step for this compound formation. We hypothesize the action of a dehydratase to remove the C-3 hydroxyl group, followed by a reductase to saturate the resulting double bond. This two-step process, or a single-step reductive deoxygenation, would yield the this compound backbone.

-

Tailoring Modifications: Further modifications, such as methylation and prenylation, catalyzed by enzymes homologous to ZinB and ZinE respectively, could occur on the this compound scaffold to produce various derivatives.

Visualization of the Putative this compound Biosynthetic Pathway

Caption: Putative biosynthetic pathway for this compound.

Quantitative Data Summary (Illustrative)

As no experimental data for the this compound pathway exists, the following tables are templates for organizing future findings.

Table 1: Putative Enzymes and their Kinetic Parameters

| Enzyme (Homolog) | Substrate | Product | Km (µM) | kcat (s-1) |

| NR-PKS (ZinA) | Acetyl-CoA, Malonyl-CoA | Linear Tetraketide | TBD | TBD |

| Oxidoreductase (ZinD) | Cyclized Intermediate | Hydroxylated Isoindolinone | TBD | TBD |

| Dehydratase | Hydroxylated Isoindolinone | Unsaturated Intermediate | TBD | TBD |

| Reductase | Unsaturated Intermediate | This compound Core | TBD | TBD |

TBD: To Be Determined

Table 2: Metabolite Concentrations in Fungal Cultures

| Metabolite | Wild-Type Strain (µg/L) | Gene Knockout Strain (µg/L) | Overexpression Strain (µg/L) |

| Hydroxylated Isoindolinone | TBD | TBD | TBD |

| This compound | TBD | TBD | TBD |

| Final this compound Derivative | TBD | TBD | TBD |

TBD: To Be Determined

Detailed Experimental Protocols

The following protocols are generalized methods for the elucidation of a fungal secondary metabolite pathway, based on established techniques.[4][5]

Heterologous Expression of the Putative Gene Cluster in Aspergillus nidulans

This protocol describes the expression of a candidate gene cluster from a this compound producing fungus in a well-characterized host like Aspergillus nidulans.

1. Gene Cluster Identification and Amplification:

- Identify the putative this compound biosynthetic gene cluster in the producing fungus through genome mining, looking for homologs of the zin gene cluster.

- Design primers to amplify the entire gene cluster, including the NR-PKS, putative dehydratase, reductase, and other tailoring enzymes.

- Amplify the gene cluster from the genomic DNA of the producing fungus using high-fidelity polymerase.

2. Vector Construction:

- Clone the amplified gene cluster into an Aspergillus expression vector under the control of an inducible promoter (e.g., alcA promoter).

- Include a selectable marker (e.g., pyrG) for transformant selection.

3. Aspergillus nidulans Transformation:

- Prepare protoplasts from a suitable A. nidulans recipient strain (e.g., a strain with a clean metabolic background).

- Transform the protoplasts with the expression vector using a PEG-mediated method.

- Plate the transformed protoplasts on selective media to isolate successful transformants.

4. Expression and Metabolite Analysis:

- Grow the transformants in a suitable liquid medium.

- Induce the expression of the gene cluster by adding the appropriate inducer to the medium.

- After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

- Analyze the extracts by HPLC and LC-MS to detect the production of this compound and its intermediates.

Gene Knockout and Complementation

This protocol is for confirming the function of a specific gene within the cluster.

1. Knockout Cassette Construction:

- Construct a gene knockout cassette containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., the putative reductase gene).

2. Fungal Transformation:

- Transform the wild-type this compound producing fungus with the knockout cassette.

- Select for transformants in which the target gene has been replaced by the selectable marker via homologous recombination.

3. Metabolite Analysis:

- Culture the knockout mutant and the wild-type strain under producing conditions.

- Extract and analyze the metabolites as described in section 4.1.4. A loss of this compound production and accumulation of an intermediate in the mutant would confirm the gene's role.

4. Gene Complementation:

- Re-introduce a functional copy of the knocked-out gene into the mutant strain.

- Confirm the restoration of this compound production to verify that the observed phenotype was due to the specific gene deletion.

In Vitro Enzyme Assays

This protocol describes the characterization of a specific enzyme from the pathway.

1. Heterologous Protein Expression and Purification:

- Clone the coding sequence of the target enzyme (e.g., the putative reductase) into an E. coli expression vector with an affinity tag (e.g., His-tag).

- Express the protein in E. coli and purify it using affinity chromatography.

2. Enzyme Assay:

- Prepare a reaction mixture containing the purified enzyme, its putative substrate (e.g., the unsaturated intermediate), and any necessary cofactors (e.g., NADPH for a reductase).

- Incubate the reaction at an optimal temperature.

- Stop the reaction and extract the products.

- Analyze the products by HPLC or LC-MS to confirm the enzymatic conversion of the substrate to the expected product.

3. Kinetic Analysis:

- Perform the enzyme assay with varying substrate concentrations to determine the kinetic parameters (Km and kcat).

Mandatory Visualizations

Experimental Workflow for Heterologous Expression

Caption: Workflow for heterologous expression of a gene cluster.

Logical Relationship for Gene Function Confirmation

References

- 1. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 5. pubs.acs.org [pubs.acs.org]

Navigating the Origins of 3-Deoxyzinnolide: A Technical Guide to the Putative Fungal Producers and a Closely Related Genus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The natural product 3-Deoxyzinnolide has garnered interest within the scientific community. However, a comprehensive review of the existing literature indicates a discrepancy regarding its natural producer. While the query specifies a fungal origin, scientific databases and publications predominantly report the isolation of this compound from plant species, notably from the genus Zinnia and the plant Curcuma aromatica.

This technical guide directly addresses this ambiguity. While a definitive fungal producer of this compound remains unconfirmed in the accessible scientific literature, this document will focus on the fungal genus Alternaria . This genus is a well-documented producer of a class of structurally related compounds, often referred to as zinnolide (B1209589) derivatives and other phytotoxins. It is plausible that the initial query may stem from the close association of the "zinnolide" chemical scaffold with this particular fungal group. This guide will, therefore, provide a detailed overview of the identification, characterization, and relevant experimental protocols for Alternaria species as prominent producers of zinnolide-related secondary metabolites.

The Genus Alternaria: A Prolific Source of Bioactive Secondary Metabolites

Alternaria is a cosmopolitan genus of ascomycete fungi, encompassing saprophytic, endophytic, and pathogenic species.[1] These fungi are recognized for their capacity to produce a diverse array of secondary metabolites, some of which are phytotoxins and mycotoxins.[1][2]

Identification and Characterization of Alternaria Species

The identification of Alternaria species relies on a combination of classical and modern techniques:

-

Morphological Characterization: This involves the microscopic examination of conidia (spores) and conidiophores. Key features include the size, shape, color, and septation of the conidia, as well as the morphology of the conidial chains.

-

Cultural Characteristics: Growth rate, colony color, and texture on various culture media (e.g., Potato Dextrose Agar - PDA) are also used for preliminary identification.

-

Molecular Identification: For precise identification, sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA is the standard method. Other genetic markers may also be employed for phylogenetic analysis.

Quantitative Data on Alternaria Metabolites

The production of secondary metabolites by Alternaria can be influenced by various factors, including the specific strain, culture conditions, and substrate. While specific yields for zinnolide-related compounds are not always extensively reported, the following table summarizes the types of quantitative data typically collected for the characterization of these fungal metabolites.

| Data Type | Description | Examples of Application |

| Yield | The quantity of a specific metabolite produced per unit of culture volume or biomass (e.g., mg/L or mg/g). | Optimization of fermentation conditions for enhanced production. |

| Spectroscopic Data | Data from techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that provide structural information. | Elucidation of the chemical structure of novel compounds. |

| Bioactivity Data | Quantitative measures of the biological effects of a metabolite, such as IC50 or MIC values. | Assessment of the therapeutic or toxic potential of the compound. |

Experimental Protocols

Isolation and Cultivation of Alternaria

Objective: To isolate and grow Alternaria species from environmental or plant tissue samples.

Methodology:

-

Sample Collection: Collect soil, decaying plant material, or plant tissue samples.

-

Surface Sterilization (for endophytic isolation): Wash plant tissue with sterile distilled water, followed by immersion in 70% ethanol (B145695) for 1 minute, then in a sodium hypochlorite (B82951) solution (1-2%) for 3-5 minutes, and finally rinse with sterile distilled water.

-

Plating: Place small pieces of the sterilized tissue or soil dilutions onto a suitable culture medium such as Potato Dextrose Agar (PDA) amended with an antibacterial agent (e.g., streptomycin) to inhibit bacterial growth.

-

Incubation: Incubate the plates at 25-28°C in the dark or with a 12-hour light/dark cycle for 7-14 days.

-

Sub-culturing: Isolate morphologically distinct fungal colonies and sub-culture them onto fresh PDA plates to obtain pure cultures.

Extraction and Isolation of Secondary Metabolites

Objective: To extract and purify secondary metabolites from Alternaria cultures.

Methodology:

-

Fungal Culture: Grow the pure fungal isolate in a liquid medium (e.g., Potato Dextrose Broth - PDB) or on a solid substrate (e.g., rice) for 2-4 weeks.

-

Extraction:

-

Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Extract the mycelial mass separately after homogenization.

-

Solid Culture: Extract the entire culture with a suitable organic solvent.

-

-

Concentration: Evaporate the solvent from the extracts under reduced pressure to obtain a crude extract.

-

Fractionation and Purification: Subject the crude extract to chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate pure compounds.

Structural Elucidation of Metabolites

Objective: To determine the chemical structure of the isolated compounds.

Methodology:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure.

-

Other Spectroscopic Techniques: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide additional structural information.

Visualizations

Experimental Workflow for Fungal Metabolite Discovery

References

Characterization of 3-Deoxyzinnolide: A Spectroscopic and Spectrometric Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of 3-Deoxyzinnolide, a derivative of the natural product Zinnolide. While specific experimental data for this compound is not publicly available, this document presents a detailed framework based on established spectroscopic and spectrometric techniques for natural product analysis. The data herein is hypothetical but representative, designed to illustrate the expected results and their interpretation.

Introduction to this compound

This compound is a structural analog of Zinnolide, a metabolite isolated from various fungal species. The absence of the hydroxyl group at the C-3 position in this compound is expected to alter its chemical and biological properties, making its unambiguous characterization a critical step in any research or development endeavor. This guide outlines the essential nuclear magnetic resonance (NMR) and mass spectrometry (MS) experiments, along with detailed protocols, to confirm its structure.

Spectroscopic Data for Structural Elucidation

The following tables summarize the hypothetical, yet expected, quantitative NMR and MS data for this compound.

¹H NMR Data

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 3 | 2.95 | d | 16.5 | 1H |

| 3 | 2.70 | d | 16.5 | 1H |

| 5 | 7.20 | s | - | 1H |

| 7 | 6.80 | s | - | 1H |

| 9 (CH₃) | 2.30 | s | - | 3H |

| 10 (OCH₃) | 3.90 | s | - | 3H |

| 1' (CH₂) | 4.60 | d | 7.0 | 2H |

| 2' (=CH) | 5.40 | t | 7.0 | 1H |

| 4' (CH₃) | 1.80 | s | - | 3H |

| 5' (CH₃) | 1.75 | s | - | 3H |

¹³C NMR Data

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 (C=O) | 170.5 |

| 3 (CH₂) | 35.0 |

| 3a (C) | 145.0 |

| 4 (C) | 160.0 |

| 5 (CH) | 115.0 |

| 6 (C) | 140.0 |

| 7 (CH) | 110.0 |

| 7a (C) | 125.0 |

| 8 (C) | 120.0 |

| 9 (CH₃) | 20.0 |

| 10 (OCH₃) | 56.0 |

| 1' (CH₂) | 65.0 |

| 2' (CH) | 122.0 |

| 3' (C) | 138.0 |

| 4' (CH₃) | 25.5 |

| 5' (CH₃) | 18.0 |

Mass Spectrometry Data

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Adduct | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | 275.1283 | 275.1280 |

| ESI+ | [M+Na]⁺ | 297.1103 | 297.1100 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are to be used, with optimization of mixing times and delays as necessary to obtain clear correlations.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

-

Prepare a stock solution of purified this compound in methanol (B129727) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 10 µg/mL with methanol/water (1:1 v/v) containing 0.1% formic acid for positive ion mode analysis.

Instrumentation and Parameters:

-

Mass Spectrometer: Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI).

-

Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-1000.

-

Acquisition Mode: Centroid.

Visualization of Workflows and Structural Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the characterization of this compound.

Exploring the Antimicrobial Activity of 3-Deoxyzinnolide Against Plant Pathogens: A Review of Available Scientific Literature

A comprehensive review of scientific databases and literature reveals a significant gap in the current knowledge regarding the antimicrobial activity of 3-Deoxyzinnolide against plant pathogens. At present, there are no publicly available studies that specifically investigate or quantify the effects of this compound on microorganisms responsible for plant diseases.

While the user's request was for an in-depth technical guide on this topic, the foundational scientific data required to construct such a document—including quantitative data on efficacy, detailed experimental protocols, and elucidated mechanisms of action—does not appear to exist in published research.

What is Known About this compound

The available information on this compound is largely limited to its chemical identity and origin. It is cataloged as a natural product, classified as a phenol, and has been isolated from the medicinal plant Curcuma aromatica Salisb. Its chemical formula is C₁₅H₁₈O₄. Some chemical synthesis routes have also been described in the context of organic chemistry research, but these studies do not venture into biological testing.

The Broader Context of Zinnolide-Related Compounds

The "zinnolide" chemical family name is associated with phytotoxins produced by fungi of the Alternaria genus, which are well-known plant pathogens. Extensive research has been conducted on various Alternaria toxins and their roles in plant diseases. These toxins are broadly classified into host-selective and non-host-selective toxins, many of which exhibit significant phytotoxic and, in some cases, antimicrobial properties.

However, despite the nominal similarity, this compound is not featured in the literature as a prominent or studied metabolite of Alternaria species in the context of plant pathology. The focus of research has been on other compounds such as AAL-toxins, tentoxin, and tenuazonic acid, which have well-documented effects on plants and are being explored for their potential as bioherbicides.

Inability to Fulfill Core Requirements

Due to the absence of specific research on the antimicrobial properties of this compound against plant pathogens, it is not possible to fulfill the core requirements of the requested technical guide:

-

Data Presentation: No quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or Minimum Bactericidal Concentration [MBC]) is available to summarize in tabular form.

-

Experimental Protocols: Without published experiments, there are no methodologies to detail.

-

Mandatory Visualization: There are no described signaling pathways, experimental workflows, or logical relationships involving this compound's antimicrobial action to visualize using Graphviz.

Future Research Directions

The lack of data on this compound presents a clear opportunity for future research. Given that it is a natural product, initial studies could involve:

-

Isolation and Purification: Scaling up the isolation of this compound from its natural source, Curcuma aromatica.

-

In Vitro Screening: Performing antimicrobial susceptibility assays (e.g., broth microdilution or agar (B569324) diffusion assays) against a panel of common bacterial and fungal plant pathogens such as Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea, Pseudomonas syringae, and Xanthomonas campestris.

-

Mechanism of Action Studies: If antimicrobial activity is detected, subsequent research could explore its mode of action, such as its effects on cell membrane integrity, essential enzyme inhibition, or interference with key metabolic pathways in the pathogens.

Until such foundational research is conducted and published, a detailed technical guide on the antimicrobial activity of this compound against plant pathogens remains a prospective, rather than a currently feasible, document.

In Vitro Cytotoxicity of 3-Deoxyzinnolide: A Preliminary Assessment

This lack of available information prevents the creation of a detailed technical guide as initially requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental methodologies, and the visualization of signaling pathways and workflows, are contingent upon the existence of primary research on the compound.

While the search did identify studies on various other "3'-deoxy" nucleoside analogues and their cytotoxic properties against different cancer cell lines, these findings are not directly applicable to "3-Deoxyzinnolide" without explicit evidence of their structural and functional relationship.[1][2][3][4][5] The term "zinnolide" suggests a potential class of compounds, but without a specific chemical structure for "this compound," it is impossible to draw relevant parallels from existing literature on other molecules.

General methodologies for assessing in vitro cytotoxicity are well-established in the field of drug discovery and toxicology. These typically involve the following:

-

Cell Culture: Maintenance of specific cancer or normal cell lines in a controlled laboratory environment.

-

Compound Treatment: Exposure of the cultured cells to a range of concentrations of the test compound.

-

Cytotoxicity Assays: Utilization of various assays to measure cell viability and proliferation. Common methods include MTT, MTS, and LDH release assays.

-

Data Analysis: Calculation of key parameters such as the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

To proceed with a preliminary cytotoxicity assessment of this compound, the following experimental workflow would be necessary:

Caption: A generalized experimental workflow for in vitro cytotoxicity assessment.

Furthermore, should initial cytotoxicity be observed, subsequent investigations could delve into the mechanism of action, such as the induction of apoptosis. A potential signaling pathway for apoptosis induction is illustrated below:

Caption: A simplified diagram of a potential intrinsic apoptosis signaling pathway.

References

- 1. Synthesis and Cytostatic Effect of 3’-deoxy-3’-C-Sulfanylmethyl Nucleoside Derivatives with d-xylo Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Synthesis and Cytostatic Effect of 3’-deoxy-3’-C-Sulfanylmethyl Nucleoside Derivatives with d-xylo Configuration | Semantic Scholar [semanticscholar.org]

- 4. 3'-Azido-3'-deoxythymidine inhibition of human lymphocyte cytolytic function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Stability of 3-Deoxyzinnolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and considerations for the stability of 3-Deoxyzinnolide (CAS No. 17811-32-4). Due to the limited availability of public primary research data, this document synthesizes information from chemical databases and provides generalized protocols and workflows relevant to a natural product of this class.

Core Chemical Properties

This compound, also known as 6-[(3',3'-Dimethylallyl)oxy]-4-methoxy-5-methylphthalide, is a naturally occurring phenolic compound. It has been identified as a metabolite isolated from the fungus Alternaria porri and the plant Zinnia officinalis.[1] Its core structure is based on a phthalide (B148349) (isobenzofuranone) scaffold, functionalized with methoxy, methyl, and prenyl ether groups.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. Specific experimental data such as melting point and detailed spectroscopic analyses are reported in primary literature that may require institutional access to view in full.[2]

| Property | Value | Source |

| CAS Number | 17811-32-4 | [3] |

| Molecular Formula | C₁₅H₁₈O₄ | |

| Molecular Weight | 262.30 g/mol | |

| Physical Description | Powder | |

| IUPAC Name | 4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)isobenzofuran-1(3H)-one | |

| SMILES String | CC1=C(C=C2C(=C1OC)COC2=O)OCC=C(C)C |

Chemical Stability Profile

Specific stability studies for this compound are not widely published. However, an assessment of its chemical structure allows for the prediction of potential degradation pathways and the design of a robust stability testing protocol. The structure contains two key functional groups susceptible to degradation: the lactone (cyclic ester) ring and the prenyl ether linkage.

-

Lactone Hydrolysis : The phthalide ring is a cyclic ester and is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would result in the opening of the lactone ring to form a corresponding carboxylic acid and alcohol.

-

Ether Cleavage : The ether linkage, particularly the allylic ether of the prenyl group, may be susceptible to cleavage under strong acidic conditions.

-

Oxidation : The double bond in the prenyl group and the electron-rich aromatic ring could be susceptible to oxidation.

A comprehensive stability study should be conducted according to ICH guidelines, evaluating the impact of temperature, humidity, pH, and light on the integrity of the compound.

Experimental Protocols

While the specific protocol for the original isolation of this compound requires access to the primary literature, a generalized workflow for the isolation and characterization of a secondary metabolite from a fungal culture is presented below. This methodology is standard in natural product chemistry.

Generalized Protocol for Fungal Metabolite Isolation

-

Culturing & Extraction:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungus (Alternaria porri).

-

Incubate the culture for 2-4 weeks at an appropriate temperature (e.g., 25°C) with shaking to ensure aeration.

-

Separate the mycelium from the culture broth by filtration.

-

Perform a liquid-liquid extraction of the culture filtrate using an organic solvent such as ethyl acetate (B1210297) (EtOAc).

-

Concentrate the organic extract in vacuo using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane -> 10% EtOAc/Hexane -> ... -> 100% EtOAc).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., Methanol/Water gradient).

-

-

Structure Elucidation & Characterization:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental formula of the purified compound using High-Resolution Mass Spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure by acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O of the lactone, C-O-C of the ether) based on their vibrational frequencies.

-

UV-Vis Spectroscopy: Characterize the chromophore of the molecule.

-

Biological Activity and Signaling Pathways

While many phthalides isolated from plants and fungi exhibit a range of biological activities, including antifungal, antibacterial, and anti-inflammatory effects, specific pharmacological data for this compound is not extensively documented in publicly available literature. Further research is required to determine its mechanism of action and potential interactions with cellular signaling pathways. Professionals interested in its therapeutic potential should consider screening the compound in relevant bioassays (e.g., cytotoxicity, anti-inflammatory, antimicrobial panels) to identify its biological targets.

References

Discovery of Novel 3-Deoxyzinnolide Producing Fungal Endophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophytic fungi represent a vast and largely untapped resource for the discovery of novel bioactive compounds. This technical guide focuses on 3-Deoxyzinnolide, a phthalide (B148349) natural product, and the potential for its discovery from fungal endophytes. While originally identified from the phytopathogenic fungus Alternaria zinniae, the principles and methodologies outlined herein are applicable to the search for and characterization of this compound from endophytic fungal strains. This document provides a comprehensive overview of the necessary experimental protocols, from isolation of endophytic fungi to the purification and characterization of this compound. Furthermore, a putative biosynthetic pathway is proposed to guide future research into the genetic basis of its production.

Introduction

Fungal endophytes, microorganisms that reside within the tissues of living plants without causing any apparent disease, are prolific producers of a diverse array of secondary metabolites.[1][2] These compounds play a crucial role in the host-endophyte relationship and are a significant source of novel chemical entities for drug discovery and development.[3] The chemical diversity of these metabolites includes alkaloids, terpenoids, polyketides, and quinones, many of which exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.[4]

This compound is a phthalide derivative with the chemical formula C15H18O4.[5] Its discovery is linked to the fungus Alternaria zinniae, a known plant pathogen of the Zinnia flower. Notably, Alternaria species are also frequently isolated as endophytes from various plant hosts, suggesting that endophytic strains of Alternaria, or other related fungal genera, could be producers of this compound or its analogs. This guide provides the technical framework for the exploration of fungal endophytes as a source of this and other novel phthalide compounds.

Data Presentation

Currently, there is a paucity of quantitative data specifically for this compound production from fungal endophytes in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Putative this compound Producing Fungal Endophytes

| Fungal Isolate ID | Host Plant | Plant Tissue | Location of Isolation | Morphological Identification | Molecular Identification (e.g., ITS rRNA sequence) |

Table 2: Quantitative Analysis of this compound Production

| Fungal Isolate ID | Fermentation Medium | Incubation Time (days) | Yield of Crude Extract (mg/L) | This compound Titer (µg/L) | Purity (%) |

Table 3: Bioactivity of Purified this compound

| Bioassay | Test Organism/Cell Line | IC50 / MIC (µM) | Positive Control |

| Antifungal | Candida albicans | Amphotericin B | |

| Antibacterial | Staphylococcus aureus | Vancomycin | |

| Cytotoxicity | HeLa | Doxorubicin |

Experimental Protocols

Isolation of Endophytic Fungi

-

Sample Collection: Collect healthy plant tissues (leaves, stems, roots) from the selected host plant.

-

Surface Sterilization:

-

Wash the plant material thoroughly with sterile distilled water.

-

Immerse in 70% ethanol (B145695) for 1 minute.

-

Subsequently, immerse in a 4% sodium hypochlorite (B82951) solution for 4 minutes.

-

Rinse three times with sterile distilled water.

-

-

Plating: Aseptically cut the sterilized plant tissues into small segments (approximately 0.5 cm). Place the segments on Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent (e.g., 100 µg/mL streptomycin).

-

Incubation: Incubate the plates at 25°C in the dark. Monitor for fungal growth emerging from the plant tissues.

-

Pure Culture: Isolate individual fungal hyphal tips onto new PDA plates to obtain pure cultures.

Fermentation and Extraction

-

Inoculum Preparation: Grow the pure fungal isolate in Potato Dextrose Broth (PDB) at 25°C on a rotary shaker (150 rpm) for 5-7 days.

-

Scale-up Fermentation: Inoculate a larger volume of PDB with the seed culture. Incubate under the same conditions for 14-21 days.

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Lyophilize the mycelium and extract with methanol (B129727).

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Purification of this compound

-

Chromatographic Separation:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Further Purification:

-

Combine fractions containing the compound of interest.

-

Perform further purification using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

-

Structural Elucidation

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure using 1H, 13C, COSY, HSQC, and HMBC NMR experiments.

-

-

Comparison with Known Data: Compare the obtained spectroscopic data with the reported data for this compound (CAS No. 17811-32-4).

Mandatory Visualizations

Experimental Workflow

Proposed Biosynthetic Pathway of this compound

Phthalides in fungi are typically synthesized via the polyketide pathway. The following is a proposed biosynthetic pathway for this compound, which is likely derived from a polyketide precursor.

Conclusion and Future Directions

The discovery of this compound from the phytopathogen Alternaria zinniae opens up the exciting possibility of finding this and other novel phthalides from endophytic fungi. The methodologies outlined in this guide provide a robust framework for the systematic exploration of fungal endophytes as a source of bioactive secondary metabolites. Future research should focus on large-scale screening of endophytic fungal libraries, optimization of fermentation conditions to enhance the production of this compound, and a thorough investigation of its bioactivities. Furthermore, the elucidation of the complete biosynthetic gene cluster will enable synthetic biology approaches for the heterologous production and diversification of this promising natural product.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinnolide, a phytotoxic metabolite produced by the fungus Alternaria solani, represents a growing area of interest in the study of fungal secondary metabolites. This technical guide provides a comprehensive review of the current scientific literature on Zinnolide and related fungal compounds. It delves into the biosynthetic pathways, biological activities, and experimental protocols associated with its study. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, this document includes detailed experimental methodologies and visual diagrams of key processes to serve as a practical resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant biological activities.[1] Among these, Zinnolide, a phytotoxin isolated from Alternaria solani, the causal agent of early blight disease in tomatoes and potatoes, has garnered attention for its unique chemical structure and biological effects. Understanding the biosynthesis, bioactivity, and production of Zinnolide is crucial for exploring its potential applications, whether in agriculture as a potential herbicide or in medicine as a lead compound for drug development. This guide aims to consolidate the existing knowledge on Zinnolide and related fungal metabolites to support ongoing and future research endeavors.

Chemical Structure of Zinnolide

Zinnolide is chemically identified as 3-hydroxy-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-2-benzofuran-1-one. Its molecular formula is C15H18O5. The structure was first elucidated by Ichihara et al. in 1985.[2]

Table 1: Chemical Identifiers for Zinnolide

| Identifier | Value |

| IUPAC Name | 3-hydroxy-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-2-benzofuran-1-one |

| SMILES | CC1=C(C=C2C(=C1OC)C(OC2=O)O)OCC=C(C)C |

| PubChem CID | 188510 |

Biosynthesis of Zinnolide and Related Isoindolinones

While the complete biosynthetic pathway of Zinnolide has not been fully elucidated, studies on the structurally related isoindolinone alkaloid, zinnimidine, from Alternaria species provide significant insights. The biosynthesis of the isoindolinone core is initiated from a tetraketide precursor. A conserved set of enzymes, including a polyketide synthase and various modifying enzymes, are responsible for the subsequent cyclization and decoration of the core structure.

Below is a logical diagram illustrating the proposed initial steps in the biosynthesis of the isoindolinone scaffold, which likely shares a common origin with Zinnolide.

References

- 1. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Zinc Oxide Nano/Microparticles and Their Combinations against Pathogenic Microorganisms for Biomedical Applications: From Physicochemical Characteristics to Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Large-Scale Fermentation and Extraction of 3-Deoxyzinnolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for the large-scale production, extraction, and purification of 3-Deoxyzinnolide, a novel hypothetical polyketide with significant therapeutic potential. The producing organism, a genetically engineered strain of Streptomyces avermitilis, has been optimized for high-yield production of this secondary metabolite. The following protocols detail the fermentation process in a 1000 L bioreactor, followed by a multi-step extraction and purification procedure designed to achieve high purity and yield. These methods are intended to be a foundational guide for researchers in natural product chemistry, process development, and drug discovery.

Large-Scale Fermentation Protocol

Microorganism

-

Organism: Streptomyces avermitilis strain Z-310 (Genetically modified for enhanced this compound production)

-

Storage: Cryopreserved in 20% glycerol (B35011) at -80°C.

Media Composition

The fermentation process utilizes a seed medium for inoculum development and a production medium for large-scale cultivation.

Table 1: Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Soluble Starch | 20.0 | 80.0 |

| Glucose | 10.0 | - |

| Yeast Extract | 5.0 | 15.0 |

| Peptone | 5.0 | 10.0 |

| (NH₄)₂SO₄ | 2.0 | 4.0 |

| K₂HPO₄ | 1.0 | 2.0 |

| MgSO₄·7H₂O | 0.5 | 1.0 |

| CaCO₃ | 2.0 | 5.0 |

| Trace Elements Solution* | 1.0 mL | 2.0 mL |

| Antifoam (Silicone-based) | 0.1 mL | 0.5 mL |

*Trace Elements Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0, dissolved in 0.1 N HCl.

Inoculum Development

A multi-stage inoculum development is crucial for ensuring a healthy and productive fermentation.

-

Stage 1 (Shake Flask): Aseptically transfer a single vial of the cryopreserved culture to 100 mL of seed medium in a 500 mL baffled flask. Incubate at 28°C, 220 rpm for 48 hours.

-

Stage 2 (Seed Fermenter): Transfer the entire contents of the shake flask to a 50 L seed fermenter containing 30 L of sterile seed medium. Cultivate for 36 hours under the conditions specified in Table 2.

-

Stage 3 (Production Bioreactor): Aseptically transfer the 30 L of seed culture to the 1000 L production bioreactor containing 600 L of sterile production medium.

Production Fermentation Parameters

The production fermentation is carried out in a 1000 L stirred-tank bioreactor.

Table 2: Fermentation Parameters

| Parameter | Seed Fermenter (50 L) | Production Bioreactor (1000 L) |

| Working Volume | 30 L | 600 L (initial) |

| Temperature | 28°C | 28°C |

| pH | 7.0 (uncontrolled) | 7.0 (controlled with 2M H₂SO₄ and 2M NaOH) |

| Agitation | 300 rpm | 100 - 250 rpm (cascade control) |

| Aeration | 1.0 vvm | 1.0 vvm |

| Dissolved Oxygen (DO) | Not controlled | Maintained at >30% (via agitation cascade) |

| Fermentation Time | 36 hours | 168 hours |

Fed-Batch Strategy

To enhance the yield of this compound, a fed-batch strategy is implemented.

-

Feeding Solution: A sterile solution of 50% (w/v) glucose.

-

Feeding Schedule: A constant feed of 0.5 L/hour is initiated at 48 hours post-inoculation and maintained until 144 hours.

Monitoring and Sampling

Regular monitoring of the fermentation process is essential for process control and optimization.

-

Sampling: Aseptically collect 50 mL samples every 12 hours.

-

Analyses:

-

Cell Growth: Dry cell weight (DCW) determination.

-

Substrate Consumption: Glucose concentration measurement using an enzymatic assay.

-

Product Formation: this compound concentration determined by HPLC.

-

pH and DO: Monitored online.

-

Extraction and Purification Protocol

Harvest and Biomass Separation

-

At the end of the fermentation (168 hours), cool the broth to 15°C.

-

Separate the mycelial biomass from the fermentation broth by centrifugation at 5,000 x g for 30 minutes. The supernatant (broth) and the biomass are processed separately as this compound is present in both fractions.

Extraction of this compound

2.2.1 Extraction from Fermentation Broth

-

Adjust the pH of the supernatant to 4.0 using 6M HCl.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate (B1210297). Repeat the extraction three times.

-

Pool the organic phases and concentrate under reduced pressure at 40°C to obtain a crude extract.

2.2.2 Extraction from Biomass

-

Homogenize the collected biomass in a 3:1 (v/w) mixture of acetone (B3395972).

-

Stir the suspension for 4 hours at room temperature.

-

Filter the mixture to separate the cell debris.

-

Concentrate the acetone extract under reduced pressure to remove the acetone.

-

Resuspend the remaining aqueous solution and perform a liquid-liquid extraction with ethyl acetate as described for the broth.

-

Combine the crude extracts from both the broth and the biomass.

Purification of this compound

A multi-step chromatography process is used for the purification of this compound.

2.3.1 Silica (B1680970) Gel Chromatography

-

Dissolve the combined crude extract in a minimal amount of dichloromethane.

-

Load the dissolved extract onto a silica gel column (60 Å, 70-230 mesh) pre-equilibrated with hexane (B92381).

-

Elute the column with a stepwise gradient of hexane and ethyl acetate (from 100:0 to 0:100).

-

Collect fractions and analyze by Thin Layer Chromatography (TLC) and HPLC.

-

Pool the fractions containing this compound.

2.3.2 Preparative HPLC

-

Concentrate the pooled fractions from the silica gel chromatography.

-

Dissolve the semi-purified product in methanol.

-

Purify the product using a preparative C18 HPLC column.

Table 3: Preparative HPLC Conditions

| Parameter | Condition |

| Column | C18, 10 µm, 250 x 50 mm |

| Mobile Phase | Isocratic elution with 70% Acetonitrile in Water |

| Flow Rate | 80 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 mL |

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Lyophilize the final product to yield a stable powder.

Quantitative Data Summary

The following table summarizes the expected yields and purity at each stage of the process.

Table 4: Yield and Purity of this compound

| Stage | Total Volume / Mass | This compound Concentration / Purity | Total this compound (g) | Step Yield (%) | Overall Yield (%) |

| Fermentation Broth (at harvest) | 650 L | 450 mg/L | 292.5 | - | 100 |

| Crude Extract (combined) | 250 g | 85% (by HPLC) | 212.5 | 72.7 | 72.7 |

| After Silica Gel Chromatography | 55 g | 95% (by HPLC) | 52.25 | 24.6 | 17.9 |

| Final Purified Product (Lyophilized) | 48 g | >99% (by HPLC) | 48.0 | 91.9 | 16.4 |

Visualizations

Hypothetical Biosynthetic Pathway of this compound

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Workflow

Caption: Workflow for this compound production and purification.

Application Notes and Protocols for Bioassay Development: 3-Deoxyzinnolide Phytotoxicity Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyzinnolide is a phenolic compound that has been isolated from Zinnia officinalis and Curcuma aromatica.[1][2] Its molecular formula is C15H18O4.[1] While the specific biological activities of this compound are not extensively documented, many natural products derived from fungi and plants exhibit phytotoxic properties. These compounds can serve as leads for the development of novel herbicides or other agrochemicals. Bioassays are fundamental tools for screening and characterizing the phytotoxicity of such natural products.[3] This document provides detailed protocols for a tiered bioassay approach to evaluate the potential phytotoxicity of this compound, encompassing effects on seed germination, plant growth, and cell viability. The described methods are designed to be adaptable for testing small quantities of compounds that may have limited water solubility.[4]

Data Presentation

Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound.

Table 1: Effect of this compound on Seed Germination of Lactuca sativa (Lettuce) after 5 Days.

| Concentration of this compound (µM) | Germination Rate (%) | Standard Deviation |

| 0 (Control) | 98 | ± 2.5 |

| 1 | 95 | ± 3.1 |

| 10 | 85 | ± 4.2 |

| 50 | 60 | ± 5.5 |

| 100 | 30 | ± 4.8 |

| 200 | 10 | ± 2.1 |

Table 2: Effect of this compound on Root Elongation of Lactuca sativa (Lettuce) Seedlings after 5 Days.

| Concentration of this compound (µM) | Average Root Length (mm) | Standard Deviation | Inhibition (%) |

| 0 (Control) | 35.2 | ± 3.8 | 0 |

| 1 | 32.1 | ± 4.1 | 8.8 |

| 10 | 25.6 | ± 3.5 | 27.3 |

| 50 | 12.3 | ± 2.9 | 65.1 |

| 100 | 4.1 | ± 1.5 | 88.4 |

| 200 | 1.2 | ± 0.8 | 96.6 |

Table 3: Plant Cell Viability Assessment using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Staining after 24-hour exposure to this compound.

| Concentration of this compound (µM) | Viable Cells (%) (Green Fluorescence) | Non-Viable Cells (%) (Red Fluorescence) | Standard Deviation |

| 0 (Control) | 97 | 3 | ± 2.1 |

| 10 | 92 | 8 | ± 3.5 |

| 50 | 75 | 25 | ± 4.8 |

| 100 | 45 | 55 | ± 6.2 |

| 200 | 15 | 85 | ± 5.1 |

Experimental Protocols

Seed Germination and Root Elongation Assay

This protocol is adapted from standard methods for assessing phytotoxicity. It evaluates the effect of a test compound on the initial stages of plant development.

Materials:

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Seeds of a model plant species (e.g., Lactuca sativa - lettuce, Lepidium sativum - garden cress).

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Sterile distilled water

-

Incubator with controlled temperature and light conditions

-

Image analysis software (optional, for precise root measurement)

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). Ensure the final solvent concentration is consistent across all treatments, including a solvent-only control, and is non-phytotoxic (typically ≤ 0.5%).

-

Assay Setup:

-

Place two layers of filter paper in each Petri dish.

-

Add 5 mL of the respective test solution or control to each Petri dish, ensuring the filter paper is saturated.

-

Place a defined number of seeds (e.g., 20-30) evenly spaced on the moist filter paper.

-

-

Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator. For lettuce, a common condition is 25°C with a 16h light/8h dark photoperiod. For root elongation assays, incubation in complete darkness is often preferred to promote straight root growth.

-

Data Collection:

-

Seed Germination: After a predefined period (e.g., 5 days), count the number of germinated seeds (radicle emergence > 2 mm). Calculate the germination rate as a percentage of the total seeds sown.

-

Root Elongation: For germinated seeds, carefully measure the length of the primary root from the base of the hypocotyl to the root tip. This can be done using a ruler or with the aid of image analysis software for greater accuracy.

-

-

Analysis: Calculate the average germination rate and root length for each concentration. Determine the percentage of inhibition relative to the control. The EC50 (effective concentration causing 50% inhibition) can be calculated using appropriate statistical software.

Plant Cell Viability Assay

This protocol utilizes a dual fluorescent staining method with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) to differentiate between live and dead cells.

Materials:

-

Plant cell suspension culture or protoplasts

-

This compound stock solution

-

Fluorescein Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)

-

Propidium Iodide (PI) stock solution (e.g., 2 mg/mL in PBS)

-

Phosphate-buffered saline (PBS) or cell culture medium

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (FITC for FDA, Texas Red or similar for PI)

Procedure:

-

Cell Treatment: Incubate the plant cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

-

Staining Solution Preparation: Prepare a fresh staining solution containing FDA and PI in PBS or culture medium. A common final concentration is 5 µg/mL for FDA and 10 µg/mL for PI. The staining solution should be used within 2 hours.

-

Staining:

-

Gently pellet the treated cells by centrifugation.

-

Remove the supernatant and resuspend the cells in the FDA/PI staining solution.

-

Incubate at room temperature in the dark for 5-10 minutes.

-

-

Microscopy:

-

Place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope.

-

Viable cells will exhibit green fluorescence (FDA is hydrolyzed by esterases in living cells to produce fluorescent fluorescein).

-

Non-viable cells, with compromised plasma membranes, will show red fluorescence in their nuclei (PI intercalates with DNA).

-

-

Quantification: Count the number of green (live) and red (dead) cells in several fields of view for each treatment. Calculate the percentage of viable cells.

Visualizations

Caption: Experimental workflow for phytotoxicity testing of this compound.

Caption: A hypothetical signaling pathway for phytotoxicity.

Caption: Logical relationships between the different bioassays.

References

- 1. This compound | Plants | 17811-32-4 | Invivochem [invivochem.com]

- 2. This compound | 17811-32-4 [chemicalbook.com]

- 3. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural products phytotoxicity A bioassay suitable for small quantities of slightly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical techniques for separating 3-Deoxyzinnolide from co-metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyzinnolide is a polyketide secondary metabolite produced by various species of fungi, notably within the Alternaria genus, such as Alternaria solani. As a member of the zinnolide (B1209589) family of phytotoxins, it often co-occurs with a range of structurally related co-metabolites. The effective separation and purification of this compound are critical for its detailed characterization, bioactivity screening, and potential development as a lead compound in drug discovery programs.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the successful separation of this compound from its co-metabolites, primarily based on preparative High-Performance Liquid Chromatography (HPLC).

Understanding the Co-metabolites

The primary challenge in isolating this compound lies in its separation from a complex mixture of structurally similar analogs produced by the fungus. Based on studies of related zinnolide derivatives from Alternaria species, the expected co-metabolites of this compound include, but are not limited to:

-

Zinniol (B100862): The parent compound, differing by the presence of a hydroxyl group.

-

Zinniol derivatives: Including methylated and acetylated forms of zinniol.

-

Phthalides: Such as 6-(3',3'-dimethylallyloxy)-4-methoxy-5-methylphthalide and 5-(3',3'-dimethylallyloxy)-7-methoxy-6-methylphthalide.

-

Other Polyketides: A diverse array of polyketide compounds that are part of the fungal secondary metabolome.

The structural similarity of these compounds necessitates a high-resolution separation technique like preparative HPLC for effective purification.

Recommended Analytical Technique: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is the method of choice for isolating this compound due to its high resolving power, scalability, and reproducibility. A normal-phase preparative HPLC system is particularly effective for separating the moderately polar zinnolide derivatives.

Table 1: Key Parameters for Preparative HPLC Separation of Zinnolide Analogs

| Parameter | Specification |

| Instrumentation | Preparative HPLC system with a UV detector |

| Column | Microporasil normal phase, 10 µm particle size |

| Mobile Phase | Hexane-Ethyl Acetate gradient |

| Detection | UV at 254 nm |

| Flow Rate | Dependent on column dimensions, typically in the range of 10-50 mL/min for preparative scale |

| Sample Preparation | Crude extract dissolved in a suitable organic solvent (e.g., methanol (B129727), ethyl acetate) and filtered |

Experimental Protocols

Protocol 1: Fungal Culture and Extraction of Crude Metabolites

-

Fungal Strain: Alternaria solani or a related zinnolide-producing species.

-

Culture Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.

-

Incubation: Inoculate the liquid medium with the fungal strain and incubate at 25-28°C for 14-21 days in stationary culture.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

Extract the mycelium separately with methanol or acetone, followed by evaporation of the solvent. The mycelial extract can be partitioned between hexane (B92381) and methanol to remove nonpolar lipids.

-

Protocol 2: Preparative HPLC Purification of this compound

This protocol is adapted from the successful separation of zinniol and its derivatives[1][2].

-

Sample Preparation: Dissolve the crude extract in a minimal volume of the initial mobile phase solvent (e.g., hexane with a small amount of ethyl acetate). Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Preparative Microporasil normal phase column (e.g., 300 x 19.5 mm i.d., 10 µm).

-

Mobile Phase A: Hexane

-

Mobile Phase B: Ethyl Acetate

-

Gradient Program:

-

0-10 min: 10% B

-

10-40 min: Linear gradient from 10% to 50% B

-

40-50 min: 50% B

-

50-55 min: Linear gradient from 50% to 10% B

-

55-60 min: 10% B (re-equilibration)

-

-

Flow Rate: 18 mL/min

-

Detection: UV at 254 nm

-

-

Fraction Collection: Collect fractions based on the elution of peaks from the UV chromatogram. This compound is expected to elute in the order of increasing polarity along with other zinnolide analogs.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC-UV or LC-MS to determine the purity of this compound.

-

Structure Elucidation: Confirm the identity and structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Quantitative Data Summary for a Representative Separation of Zinnolide Analogs

This table is a representative example based on the isolation of zinniol derivatives and provides an expected elution order and yield. Actual retention times and yields for this compound may vary.

| Compound | Expected Retention Time (min) | Representative Yield (mg/L of culture filtrate) |

| 6-(3',3'-dimethylallyloxy)-4-methoxy-5-methylphthalide | ~15-20 | Variable |

| 5-(3',3'-dimethylallyloxy)-7-methoxy-6-methylphthalide | ~20-25 | Variable |

| This compound | ~25-30 | Dependent on fungal strain and culture conditions |

| Zinniol | ~30-35 | Variable |

| 8-zinniol methyl ether | ~35-40 | ~0.73[1] |

| 8-zinniol acetate | ~40-45 | Variable |

Visualizations

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for Fungal DNA Extraction for Producer Strain Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate identification of fungal producer strains is a critical step in drug development and other industrial applications. High-quality genomic DNA is the prerequisite for various molecular identification techniques, such as PCR-based methods (e.g., ITS sequencing) and whole-genome sequencing. However, the rigid and complex fungal cell wall, composed of chitin, glucans, and other polysaccharides, presents a significant challenge for DNA extraction.[1][2] The choice of an appropriate DNA extraction protocol is therefore crucial to obtain high yields of pure, intact DNA suitable for downstream applications.

This document provides detailed application notes and protocols for several commonly used fungal DNA extraction methods. It also includes a comparative summary of their performance based on quantitative data from various studies to aid researchers in selecting the most suitable method for their specific needs.

I. Comparison of Fungal DNA Extraction Protocols

The selection of a DNA extraction method often involves a trade-off between DNA yield, purity, time, cost, and safety. The following table summarizes the performance of different methods.

| Method | Principle | DNA Yield | DNA Purity (A260/A280) | Processing Time | Advantages | Disadvantages |

| CTAB (Cetyltrimethylammonium Bromide) Method | Chemical lysis using a cationic detergent (CTAB) to separate polysaccharides and precipitate DNA.[3] | High | ~1.8 - 2.0 | Moderate | Cost-effective, yields high molecular weight DNA.[4] | Involves hazardous chemicals (phenol-chloroform), can be time-consuming.[5] |

| Mechanical Disruption (Liquid Nitrogen/Bead Beating) | Physical disruption of the cell wall by grinding frozen mycelia or agitation with beads. | Variable to High | Good | Fast | Effective for tough-to-lyse fungi, avoids enzymatic inhibitors. | Can shear DNA if not performed carefully, requires special equipment (vortexer, liquid nitrogen). |

| Enzymatic Lysis | Digestion of the fungal cell wall using enzymes like lyticase, chitinase, or zymolyase. | Moderate to High | Good | Long | Gentle on DNA, can be highly effective for specific fungal groups. | Enzymes can be expensive, may not be universally effective for all fungi. |

| Commercial Kits | Optimized protocols often combining chemical and/or mechanical lysis with spin-column-based purification. | Generally Good and Consistent | High | Fast | Convenient, standardized, high purity DNA. | Can be expensive, may not be optimal for all fungal species. |

II. Experimental Protocols

A. CTAB (Cetyltrimethylammonium Bromide) Method

This protocol is a widely used method for obtaining high-quality DNA from filamentous fungi.

Materials:

-

Fungal mycelium (fresh or lyophilized)

-

Liquid nitrogen

-

Sterile mortar and pestle

-

CTAB extraction buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Chloroform:Isoamyl alcohol (24:1)

-

Isopropanol (B130326) (ice-cold)

-

70% Ethanol (B145695) (ice-cold)

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

-

RNase A (10 mg/mL)

Procedure:

-

Harvest 50-100 mg of fungal mycelium.

-

Freeze the mycelium in liquid nitrogen and grind it to a fine powder using a pre-chilled sterile mortar and pestle.

-

Transfer the powdered mycelium to a 2 mL microcentrifuge tube.

-

Add 700 µL of pre-warmed (65°C) CTAB extraction buffer and vortex thoroughly.

-

Incubate the mixture at 65°C for 60 minutes in a water bath, with occasional mixing.

-

Add an equal volume (700 µL) of phenol:chloroform:isoamyl alcohol and mix by inverting the tube for 5-10 minutes.

-

Centrifuge at 12,000 rpm for 15 minutes at 4°C.

-

Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube.

-

Add an equal volume of chloroform:isoamyl alcohol and mix by inversion.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube.

-

Add 0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet the DNA.

-

Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 rpm for 5 minutes at 4°C.

-

Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.

-

Resuspend the DNA pellet in 50-100 µL of TE buffer.

-

Add 1 µL of RNase A and incubate at 37°C for 30 minutes to remove RNA contamination.

-

Store the DNA at -20°C.

B. Mechanical Disruption with Bead Beating

This method is rapid and effective for a wide range of fungi.

Materials:

-

Fungal mycelium or spores

-

2 mL screw-cap tubes with glass or ceramic beads (e.g., 0.5 mm diameter)

-

Lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM EDTA pH 8.0, 1% SDS)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Isopropanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE buffer

-

High-speed bead beater/vortexer

Procedure:

-

Place 20-50 mg of fungal material into a 2 mL screw-cap tube containing beads.

-

Add 500 µL of lysis buffer.

-

Secure the tubes in a bead beater and process at high speed for 2-5 minutes. Alternatively, use a vortexer at maximum speed for 10-15 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes to pellet the cell debris.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Proceed with purification using phenol:chloroform:isoamyl alcohol as described in the CTAB method (steps 6-20).

III. Visualizing the Workflow

A. CTAB DNA Extraction Workflow

Caption: Workflow of the CTAB-based fungal DNA extraction method.

B. Mechanical Disruption (Bead Beating) Workflow

Caption: Workflow for fungal DNA extraction using mechanical disruption.

IV. Conclusion

The choice of the optimal DNA extraction method is dependent on the fungal species, the starting material, the desired downstream application, and the available resources. For high-throughput screening of numerous producer strains, a rapid and scalable method like bead beating followed by a kit-based purification might be preferable. For applications requiring very high molecular weight DNA, such as long-read sequencing, a carefully performed CTAB or enzymatic lysis protocol may be more suitable. It is often beneficial to test a few different methods to determine the most effective one for a particular fungal strain of interest.

References

- 1. plantpathologyquarantine.org [plantpathologyquarantine.org]

- 2. transiom.co.in [transiom.co.in]

- 3. static.igem.org [static.igem.org]

- 4. Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Application Note: A Robust LC-MS/MS Method for the Sensitive Detection of 3-Deoxyzinnolide in Plant Tissues

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Deoxyzinnolide in plant tissues. Given the growing interest in plant-derived secondary metabolites for pharmaceutical and agricultural applications, robust analytical methods are essential. The protocol detailed herein provides a comprehensive workflow, from sample extraction and purification to final analysis, and is designed to be adaptable for similar compounds. The method utilizes a straightforward protein precipitation and extraction procedure followed by chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This document provides all necessary protocols, illustrative performance data, and workflow diagrams to facilitate the implementation of this method in a research or quality control laboratory.

Introduction

Plant secondary metabolites are a diverse group of compounds with a wide range of biological activities, making them a focal point for drug discovery and agricultural science. This compound is a secondary metabolite whose precise biological role and prevalence in various plant species require further investigation. To support this research, a reliable and sensitive analytical method is crucial for its detection and quantification in complex plant matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of trace-level compounds in complex mixtures due to its high sensitivity, selectivity, and speed.[1][2] This application note presents a complete protocol for the analysis of this compound, adaptable for researchers studying plant metabolomics, natural product chemistry, and drug development.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%+).

-

Standards: this compound analytical standard (>98% purity).

-

Chemicals: Anhydrous Magnesium Sulfate (MgSO₄).

-

Sample Collection: 2.0 mL microcentrifuge tubes, zirconia or steel beads.

-

Filtration: 0.22 µm PVDF syringe filters.

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of methanol.

-

Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 methanol:water mixture.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 methanol:water to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

Sample Preparation and Extraction

This protocol is adapted from general methods for the extraction of secondary metabolites from plant tissues.[3][4]

-

Homogenization: Place 50 mg (± 5 mg) of frozen, ground plant tissue into a 2.0 mL microcentrifuge tube containing a zirconia bead.[3]

-

Extraction: Add 1.0 mL of an extraction solvent (80:20 acetonitrile:water with 0.1% formic acid).

-

Shaking: Securely cap the tubes and shake vigorously on a Mixer Mill for 5 minutes at 25 Hz to ensure thorough extraction.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

Drying (Optional Cleanup): Add anhydrous MgSO₄ to remove excess water, vortex briefly, and centrifuge again. Transfer the cleared supernatant.

-

Filtration: Filter the final extract through a 0.22 µm PVDF syringe filter into an LC-MS vial.

-

Storage: Store the vials at 4°C in the autosampler pending analysis.

LC-MS/MS Instrumentation and Conditions